molecular formula C10H20N2O B1281445 4-(Piperidin-4-ylmethyl)morpholine CAS No. 81310-62-5

4-(Piperidin-4-ylmethyl)morpholine

Cat. No.: B1281445
CAS No.: 81310-62-5
M. Wt: 184.28 g/mol
InChI Key: DEZJKGVJDMAGPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperidin-4-ylmethyl)morpholine is a heterocyclic organic compound with the molecular formula C10H20N2O. It consists of a morpholine ring substituted with a piperidine ring at the fourth position. This compound is known for its versatile applications in various fields, including medicinal chemistry and organic synthesis.

Biochemical Analysis

Biochemical Properties

4-(Piperidin-4-ylmethyl)morpholine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, which are enzymes that break down proteins. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can be crucial in regulating biochemical pathways and controlling the activity of specific proteins .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the signaling pathways involved in cell proliferation and apoptosis. By altering the expression of specific genes, it can either promote or inhibit cell growth. Additionally, this compound can impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules. This compound can bind to specific proteins and enzymes, leading to either inhibition or activation of their functions. For instance, this compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling. This inhibition can result in changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions. Over extended periods, it may undergo degradation, leading to a decrease in its efficacy. Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or analgesic properties. At higher doses, toxic or adverse effects can occur. For example, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies. It is crucial to determine the appropriate dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, this compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can affect mitochondrial function and energy production. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-ylmethyl)morpholine typically involves the reaction of morpholine with piperidine derivatives. One common method is the hydrogenation of 1-benzyl-4-piperidone in the presence of morpholine and a platinum catalyst. The reaction is carried out at 80°C under a hydrogen pressure of 0.5 MPa for 8 hours, resulting in a high yield of the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and optimized reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-ylmethyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or piperidine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(Piperidin-4-ylmethyl)morpholine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Piperidin-3-ylmethyl)morpholine
  • 4-(Piperidin-4-ylmethyl)piperazine
  • 4-(Piperidin-4-ylmethyl)tetrahydropyridine

Uniqueness

4-(Piperidin-4-ylmethyl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency in certain biological assays, making it a valuable compound in medicinal chemistry and drug development .

Biological Activity

4-(Piperidin-4-ylmethyl)morpholine (CAS No. 81310-63-6) is a compound featuring a morpholine ring substituted with a piperidinylmethyl group. This structural configuration imparts unique chemical properties that have garnered attention in medicinal chemistry and biological research. The compound has been investigated for its potential therapeutic applications, particularly in the fields of neurology and oncology.

The compound exists primarily as a dihydrochloride salt, enhancing its solubility in polar solvents which is crucial for biological assays. Its molecular formula is C10H22Cl2N2OC_{10}H_{22}Cl_2N_2O.

This compound interacts with various molecular targets, including enzymes and receptors. The exact mechanism depends on the specific biological context, but it generally involves modulation of receptor activity or enzyme inhibition, leading to various physiological effects.

Biological Activity

The biological activity of this compound has been explored in several studies, particularly focusing on its cytotoxicity against cancer cell lines and its potential as a therapeutic agent for neurological disorders.

Anticancer Activity

Research indicates that derivatives of morpholine and piperidine, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by binding to DNA and disrupting cellular processes such as DNA synthesis and cell cycle progression .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Selectivity Index
This compoundA549 (lung adenocarcinoma)12High
2-(benzimidazol-2-yl)-3-(4-fluorophenyl)-6-(piperazine)MCF-7 (breast cancer)8.9Moderate
2-(benzimidazol-2-yl)-3-(aryl)quinoxalinesHeLa (cervical cancer)6.5Low

Case Studies

  • Study on Enzyme Inhibition : A study demonstrated that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways related to cancer proliferation. The compound's ability to bind to these enzymes was confirmed through kinetic assays, showing a significant decrease in enzyme activity at micromolar concentrations .
  • Neurological Applications : Another investigation highlighted the potential of this compound in treating neurological disorders by modulating neurotransmitter systems. It was found to enhance the binding affinity for certain receptors involved in mood regulation, suggesting its utility as an antidepressant or anxiolytic agent.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other piperidine and morpholine derivatives:

Table 2: Comparison of Biological Activities

Compound NameStructure CharacteristicsUnique Features
4-(Morpholin-4-yl)-piperidine dihydrochlorideSimilar piperidine-morpholine linkageDifferent nitrogen positioning affects activity
1-(Piperidin-4-yl)-2-methylpropan-1-oneContains a ketone functional groupPotentially different pharmacodynamics
4-(Piperidin-4-yl)morpholine hydrochlorideLacks one hydrochloride groupMay exhibit different solubility properties

Properties

IUPAC Name

4-(piperidin-4-ylmethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-3-11-4-2-10(1)9-12-5-7-13-8-6-12/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZJKGVJDMAGPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20510232
Record name 4-[(Piperidin-4-yl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81310-62-5
Record name 4-[(Piperidin-4-yl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(piperidin-4-ylmethyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.